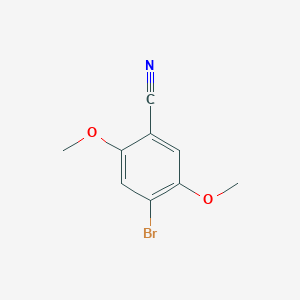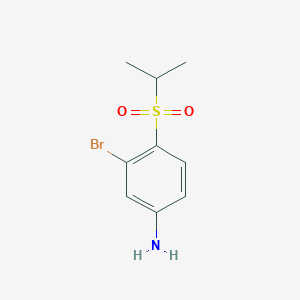![molecular formula C10H13N5O4 B12065143 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is a nucleoside analog that plays a significant role in various biochemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves the coupling of a purine base with a sugar moiety. One common method is the glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic conditions to form the nucleoside analog. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amino group, altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups, leading to modified nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel nucleoside analogs with potential therapeutic applications.
Biology
In biological research, 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is used to study nucleic acid interactions and enzymatic processes. It is often employed in experiments involving DNA and RNA synthesis.
Medicine
Medically, this compound has been investigated for its antiviral and anticancer properties. It acts as an inhibitor of viral replication and has shown promise in the treatment of certain cancers by interfering with DNA synthesis in rapidly dividing cells.
Industry
In the industrial sector, this nucleoside analog is used in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases, and the pathways involved often relate to nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another nucleoside analog with comparable biological activity.
Cytidine: A nucleoside analog used in similar research applications.
Uniqueness
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is unique due to its specific structural modifications, which confer distinct biological properties. Its ability to inhibit viral replication and cancer cell proliferation sets it apart from other nucleoside analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-7,16-17H,1-2H2,(H2,11,14,18)/t4-,5+,6+,7?/m0/s1 |
InChI-Schlüssel |
JRILTTPBPAWLRQ-CUWOBHIPSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)


![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)





![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)

![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
